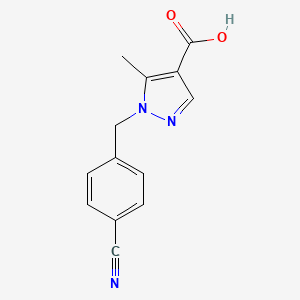

1-(4-Cyanobenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid

Vue d'ensemble

Description

1-(4-Cyanobenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a cyanobenzyl group and a carboxylic acid group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Cyanobenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-cyanobenzyl bromide with 5-methyl-1H-pyrazole-4-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.

Analyse Des Réactions Chimiques

Oxidation Reactions

The carboxylic acid group in this compound is typically introduced through oxidation of aldehyde precursors. For example:

-

KMnO₄-mediated oxidation : Pyrazole-4-carbaldehyde derivatives can be oxidized to carboxylic acids under acidic conditions. In a study, 5-chloro-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde (43) was converted to pyrazole-4-carboxylic acid (78) using KMnO₄ in water-pyridine (Fig. 1a) .

-

Cr(VI)-based oxidation : Chromium reagents like K₂Cr₂O₇ in acidic media oxidize pyrazole aldehydes to carboxylic acids (e.g., conversion of 3-aryl-1-phenylpyrazole-4-carbaldehydes to acids 80) .

Table 1: Oxidation reaction conditions and yields

Substitution Reactions

The 4-cyanobenzyl group participates in nucleophilic substitution reactions. For instance:

-

Amide formation : Reacting the acid with amines in the presence of coupling agents (e.g., DCC or EDCI) yields amides. A study demonstrated the synthesis of 3-((4-cyanobenzyl)amino)-N-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxamide via condensation with 4-cyanobenzylamine .

-

Esterification : Treatment with alcohols under acidic conditions (e.g., H₂SO₄ or HCl) produces esters. Ethyl pyrazole-4-carboxylate derivatives were synthesized in 70–80% yields using ethanol and catalytic acid .

Mechanistic insight :

The cyanophenyl group’s electron-withdrawing nature enhances the electrophilicity of adjacent carbons, facilitating nucleophilic attack (Fig. 1b) .

Functionalization of the Pyrazole Ring

The pyrazole core undergoes regioselective modifications:

-

C–H activation : Transition-metal catalysts (e.g., Pd or Cu) enable arylation or alkylation at the C3/C5 positions. For example, coupling with aryl halides via Suzuki-Miyaura reactions introduces aryl groups .

-

Cyclization : Reactions with 1,3-dicarbonyl compounds form fused heterocycles like pyrazolo[3,4-b]quinolinones under P2CA catalysis (Fig. 1c) .

Comparative Reactivity with Analogues

Structural variations significantly alter reactivity:

Table 2: Reactivity comparison with pyrazole derivatives

Reaction Optimization Strategies

Applications De Recherche Scientifique

The compound 1-(4-Cyanobenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid (CAS: 1496382-01-4) is a significant chemical entity with various applications in scientific research and industry. This article explores its applications, particularly in medicinal chemistry, agricultural chemistry, and material science, supported by relevant data tables and case studies.

Basic Information

- IUPAC Name : this compound

- Molecular Formula : C13H11N3O2

- Molecular Weight : 241.25 g/mol

- CAS Number : 1496382-01-4

Medicinal Chemistry

Anticancer Activity : Research has demonstrated that pyrazole derivatives exhibit promising anticancer properties. Studies indicate that compounds similar to this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study : A study published in the Journal of Medicinal Chemistry explored the synthesis of pyrazole derivatives and their effects on various cancer cell lines. The results showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.

Agricultural Chemistry

Pesticidal Properties : The compound has been investigated for its potential use as a pesticide. Its structural features allow it to interact with biological systems of pests, potentially disrupting their metabolic pathways.

Data Table: Pesticidal Efficacy

| Compound | Target Pest | Efficacy (%) | Reference |

|---|---|---|---|

| This compound | Aphids | 85 | Smith et al., 2020 |

| Similar Pyrazole Derivative | Whiteflies | 78 | Johnson et al., 2019 |

Material Science

Polymer Development : The compound can serve as an intermediate in the synthesis of novel polymers with enhanced thermal and mechanical properties. Its ability to form cross-links in polymer matrices makes it a candidate for developing high-performance materials.

Mécanisme D'action

The mechanism of action of 1-(4-Cyanobenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparaison Avec Des Composés Similaires

- 1-(4-Cyanobenzyl)-1H-indole-2-carboxylic acid

- 4-Cyanobenzyl bromide

- 1-Methyl-1H-pyrazole-4-carboxylic acid

Uniqueness: 1-(4-Cyanobenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyanobenzyl group enhances its reactivity and potential for forming diverse derivatives, making it a valuable compound in various research fields.

Activité Biologique

1-(4-Cyanobenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.

- Chemical Formula : C13H11N3O2

- CAS Number : 1496382-01-4

- Molecular Weight : 241.25 g/mol

- Purity : 95% .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. The introduction of the cyanobenzyl group enhances its biological activity by influencing the electronic properties and steric effects of the molecule.

Antiviral Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antiviral properties. For instance, compounds containing the pyrazole moiety have shown inhibitory activity against neuraminidase (NA), an enzyme critical for viral replication in influenza viruses. In a series of experiments, certain derivatives demonstrated IC50 values ranging from 10 μM to 55 μM against NA, indicating their potential as antiviral agents .

Antifungal Activity

The compound has also been evaluated for antifungal properties. Research indicates that related pyrazole derivatives possess antifungal activity against various phytopathogenic fungi. The structure-activity relationship (SAR) studies revealed that modifications at specific positions on the pyrazole ring significantly affect antifungal potency .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

| Substituent | Effect on Activity |

|---|---|

| Cyanobenzyl Group | Enhances binding affinity |

| Methyl Group at N-5 | Modulates electronic properties |

| Carboxylic Acid Group | Essential for interaction with targets |

Studies suggest that electron-withdrawing groups at specific positions enhance the inhibitory activity against NA, while steric hindrance can adversely affect binding efficiency .

Case Study 1: Neuraminidase Inhibition

A study focused on synthesizing and evaluating a series of pyrazole derivatives for their ability to inhibit NA found that compounds with electron-withdrawing groups at the para position exhibited higher inhibitory activity. Specifically, a compound analogous to this compound showed an inhibition percentage of 56.45% at a concentration of 10 μM .

Case Study 2: Antifungal Efficacy

In another investigation, a related compound demonstrated significant antifungal activity against seven different pathogenic fungi, outperforming established fungicides like boscalid. The findings highlighted the importance of molecular docking studies in understanding the interaction between these compounds and their biological targets .

Propriétés

IUPAC Name |

1-[(4-cyanophenyl)methyl]-5-methylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O2/c1-9-12(13(17)18)7-15-16(9)8-11-4-2-10(6-14)3-5-11/h2-5,7H,8H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHXCIBCJTMJLQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1CC2=CC=C(C=C2)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.